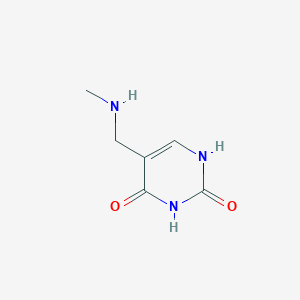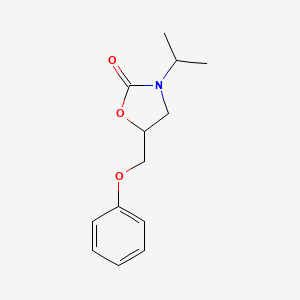![molecular formula C8H5N3O B13957042 8H-[1,2]Oxazolo[4,3-g]indazole CAS No. 740840-15-7](/img/structure/B13957042.png)
8H-[1,2]Oxazolo[4,3-g]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-[1,2]Oxazolo[4,3-g]indazole is a heterocyclic compound that features a fused ring system combining an oxazole and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-[1,2]Oxazolo[4,3-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indazole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8H-[1,2]Oxazolo[4,3-g]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazole or indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
8H-[1,2]Oxazolo[4,3-g]indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8H-[1,2]Oxazolo[4,3-g]indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
8H-[1,2]Oxazolo[4,3-g]indazole can be compared to other similar heterocyclic compounds, such as:
Oxazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Indazole derivatives: Recognized for their potential as anti-inflammatory and antitumor agents.
The uniqueness of this compound lies in its fused ring system, which combines the properties of both oxazole and indazole, potentially leading to enhanced biological activities and novel applications .
Properties
CAS No. |
740840-15-7 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
8H-pyrazolo[4,3-g][2,1]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-6-4-12-11-8(6)7-5(1)3-9-10-7/h1-4H,(H,9,10) |
InChI Key |
RRVIYQDQJZYFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NOC=C31)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















